(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
Brand Name:
Vulcanchem
CAS No.:
120570-48-1
VCID:
VC20887816
InChI:
InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)/b8-3-
SMILES:
C1=C(N=C(S1)N)C(=NO)C(=O)O
Molecular Formula:
C5H5N3O3S
Molecular Weight:
187.18 g/mol
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid
CAS No.: 120570-48-1
Cat. No.: VC20887816
Molecular Formula: C5H5N3O3S
Molecular Weight: 187.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120570-48-1 |
|---|---|
| Molecular Formula | C5H5N3O3S |
| Molecular Weight | 187.18 g/mol |
| IUPAC Name | (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetic acid |
| Standard InChI | InChI=1S/C5H5N3O3S/c6-5-7-2(1-12-5)3(8-11)4(9)10/h1,11H,(H2,6,7)(H,9,10)/b8-3- |
| Standard InChI Key | URGSBEYHHRKMJL-BAQGIRSFSA-N |
| Isomeric SMILES | C1=C(N=C(S1)N)/C(=N/O)/C(=O)O |
| SMILES | C1=C(N=C(S1)N)C(=NO)C(=O)O |
| Canonical SMILES | C1=C(N=C(S1)N)C(=NO)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator